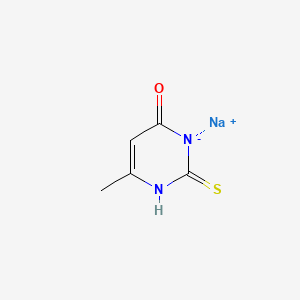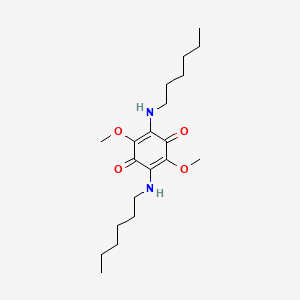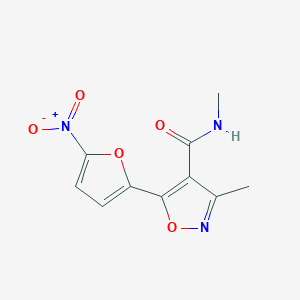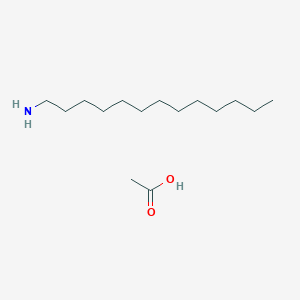
Acetic acid--tridecan-1-amine (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid–tridecan-1-amine (1/1): is a chemical compound with the molecular formula C15H33NO2 It is formed by the combination of acetic acid and tridecan-1-amine in a 1:1 molar ratio
準備方法
Synthetic Routes and Reaction Conditions:
Direct Combination: Acetic acid–tridecan-1-amine (1/1) can be synthesized by directly combining acetic acid and tridecan-1-amine under controlled conditions. The reaction typically involves mixing equimolar amounts of acetic acid and tridecan-1-amine and heating the mixture to facilitate the formation of the compound.
Solvent-Free Method: Another method involves the solvent-free reaction of acetic acid and tridecan-1-amine. This method is advantageous as it reduces the use of solvents and minimizes waste production.
Industrial Production Methods:
Batch Process: In industrial settings, the compound can be produced using a batch process where acetic acid and tridecan-1-amine are reacted in large reactors. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Continuous Process: A continuous process can also be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method is efficient for large-scale production.
化学反応の分析
Types of Reactions:
Substitution Reactions: Acetic acid–tridecan-1-amine (1/1) can undergo substitution reactions where the amine group can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and acid chlorides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products. Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reduction of acetic acid–tridecan-1-amine (1/1) can lead to the formation of reduced amine derivatives. Reducing agents like lithium aluminum hydride are often employed.
Common Reagents and Conditions:
Substitution Reactions: Alkyl halides, acid chlorides, and base catalysts.
Oxidation Reactions: Hydrogen peroxide, potassium permanganate, and acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Major Products Formed:
Substitution Reactions: Substituted amine derivatives.
Oxidation Reactions: Oxidized amine products.
Reduction Reactions: Reduced amine derivatives.
科学的研究の応用
Chemistry:
Catalysis: Acetic acid–tridecan-1-amine (1/1) can be used as a catalyst in various organic reactions, including esterification and amidation reactions.
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of complex organic molecules and polymers.
Biology:
Antimicrobial Agent: The compound exhibits antimicrobial properties and can be used in the development of antimicrobial agents.
Biochemical Research: It is used in biochemical research to study the interactions between amines and other biomolecules.
Medicine:
Drug Development: Acetic acid–tridecan-1-amine (1/1) is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
Surfactants: The compound is used in the production of surfactants and emulsifiers for various industrial applications.
Corrosion Inhibitors: It is also used as a corrosion inhibitor in industrial processes.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: Acetic acid–tridecan-1-amine (1/1) can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.
Membrane Interaction: The compound can interact with cell membranes, altering their permeability and affecting cellular processes.
類似化合物との比較
Acetic acid–dodecan-1-amine (1/1): Similar in structure but with a shorter alkyl chain.
Acetic acid–tetradecan-1-amine (1/1): Similar in structure but with a longer alkyl chain.
Acetic acid–hexadecan-1-amine (1/1): Similar in structure but with an even longer alkyl chain.
Uniqueness:
Chain Length: The unique chain length of tridecan-1-amine in acetic acid–tridecan-1-amine (1/1) provides specific properties that differ from its shorter and longer chain analogs.
Reactivity: The reactivity of the compound can vary based on the length of the alkyl chain, affecting its applications in different fields.
特性
CAS番号 |
14806-52-1 |
|---|---|
分子式 |
C15H33NO2 |
分子量 |
259.43 g/mol |
IUPAC名 |
acetic acid;tridecan-1-amine |
InChI |
InChI=1S/C13H29N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2(3)4/h2-14H2,1H3;1H3,(H,3,4) |
InChIキー |
DTQQJBVQFYQKOZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCN.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


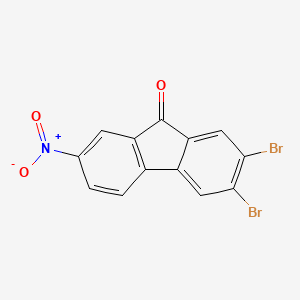

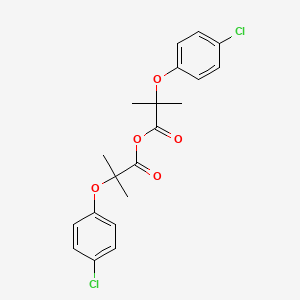
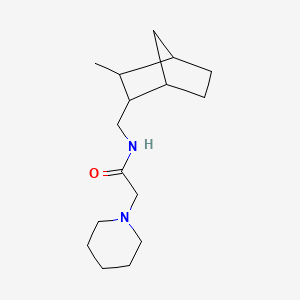
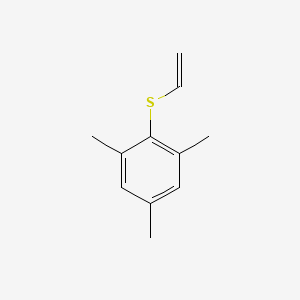
![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)

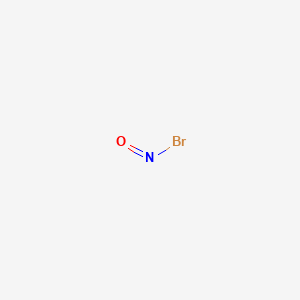

![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)

